(2,3-Dimethylphenyl)methyl methanesulfonate
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Overview
Description
(2,3-Dimethylphenyl)methyl methanesulfonate is an organic compound with the molecular formula C10H14O3S It is a derivative of methanesulfonic acid and is characterized by the presence of a methanesulfonate group attached to a (2,3-dimethylphenyl)methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylphenyl)methyl methanesulfonate typically involves the reaction of (2,3-dimethylphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(2,3−Dimethylphenyl)methanol+Methanesulfonyl chloride→(2,3−Dimethylphenyl)methyl methanesulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylphenyl)methyl methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The compound can be reduced to (2,3-dimethylphenyl)methanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the compound can lead to the formation of (2,3-dimethylphenyl)methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Nucleophilic Substitution: Substituted (2,3-dimethylphenyl)methyl derivatives.
Reduction: (2,3-Dimethylphenyl)methanol.
Oxidation: (2,3-Dimethylphenyl)methanesulfonic acid.
Scientific Research Applications
(2,3-Dimethylphenyl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonate esters.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (2,3-Dimethylphenyl)methyl methanesulfonate involves the cleavage of the methanesulfonate group, which acts as a leaving group in nucleophilic substitution reactions. The compound can also undergo hydrolysis to form (2,3-dimethylphenyl)methanol and methanesulfonic acid. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dimethylphenyl)methanol: A precursor in the synthesis of (2,3-Dimethylphenyl)methyl methanesulfonate.
Methanesulfonyl chloride: Used in the synthesis of various sulfonate esters.
(2,3-Dimethylphenyl)methanesulfonic acid: An oxidation product of this compound.
Uniqueness
This compound is unique due to its specific reactivity and the presence of both a methanesulfonate group and a (2,3-dimethylphenyl)methyl moiety. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry.
Properties
Molecular Formula |
C10H14O3S |
---|---|
Molecular Weight |
214.28 g/mol |
IUPAC Name |
(2,3-dimethylphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C10H14O3S/c1-8-5-4-6-10(9(8)2)7-13-14(3,11)12/h4-6H,7H2,1-3H3 |
InChI Key |
GHZDKEYQEJQMFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)COS(=O)(=O)C)C |
Origin of Product |
United States |
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